molecular formula C16H10F2N6O B1667726 N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine CAS No. 210302-17-3

N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No. B1667726
M. Wt: 340.29 g/mol
InChI Key: OEGJBRZAJRPPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine”, also known as BAM15, is a novel mitochondrial uncoupler . It exhibits a broad effective range of H+ gradient-dissipating action without affecting plasma membrane electrophysiology . It has been found to increase the mitochondrial respiration rate and is less cytotoxic compared to other protonophore uncouplers .


Molecular Structure Analysis

The empirical formula of BAM15 is C16H10F2N6O and it has a molecular weight of 340.29 g/mol .


Chemical Reactions Analysis

BAM15 is known to increase proton leak . Over time, it diminishes cell proliferation, migration, and ATP production . It also decreases mitochondrial membrane potential while inducing apoptosis and reactive oxygen species accumulation .


Physical And Chemical Properties Analysis

BAM15 is a white to beige powder . It is soluble in DMSO at 20 mg/mL . The storage temperature is recommended to be -20°C .

Scientific Research Applications

Breast Cancer Treatment

  • Scientific Field: Oncology
  • Application Summary: BAM15 has been found to suppress the growth and proliferation of breast cancer by selectively reducing bioenergetic coupling efficiency . It was evaluated for its antineoplastic properties in human triple-negative MDA-MB-231 and murine luminal B, ERα-negative EO771 cells .
  • Methods of Application: The anticancer effects of BAM15 were evaluated in vitro and in an orthotopic allograft model of highly proliferative mammary cancer in mice . Oxidative phosphorylation and electron transfer capacity were determined in permeabilized cells and excised tumor homogenates after treatment with BAM15 .
  • Results: BAM15 increased proton leak and over time, diminished cell proliferation, migration, and ATP production in both MDA-MB-231 and EO771 cells . It also decreased mitochondrial membrane potential, induced apoptosis and reactive oxygen species accumulation in these cells . In lean mice, BAM15 lowered body weight independent of food intake and slowed tumor progression .

Obesity Treatment

  • Scientific Field: Pharmacology
  • Application Summary: BAM15 has been identified as a mitochondrial protonophore uncoupler that stimulates energy expenditure, protects against obesity, and improves glycemic control in rodent models . It has been found to be less cytotoxic compared to other protonophore uncouplers .
  • Methods of Application: The effects of BAM15 on obesity were evaluated in pre-clinical models of obesity . It was found to restore lipid metabolism and glycemic control .
  • Results: BAM15 was found to reverse diet-induced obesity and insulin resistance in mice . It was also found to stimulate a higher maximum rate of mitochondrial respiration and does not depolarize the plasma membrane .

Treatment of Metabolic Disorders

  • Scientific Field: Metabolic Research
  • Application Summary: BAM15 has been identified as a mitochondrial protonophore uncoupler that stimulates energy expenditure . It has been found to restore lipid metabolism and glycemic control in pre-clinical models of obesity .
  • Methods of Application: The effects of BAM15 on metabolic disorders were evaluated in pre-clinical models . It was found to restore lipid metabolism and glycemic control .
  • Results: BAM15 was found to reverse diet-induced obesity and insulin resistance in mice . It was also found to stimulate a higher maximum rate of mitochondrial respiration and does not depolarize the plasma membrane .

Potential Use in Clinical Trials

  • Scientific Field: Clinical Research
  • Application Summary: Japan’s Otsuka Pharmaceutical is conducting trials with OPC-163493 . The Australians who produced the research are experimenting with BAM15 .
  • Methods of Application: The specific methods of application in these trials are not detailed in the available resources .
  • Results: The results of these trials are not yet available .

Attenuation of Transportation-Induced Apoptosis in iPS-Differentiated Retinal Tissue

  • Scientific Field: Regenerative Medicine
  • Application Summary: BAM15 has been found to attenuate transportation-induced apoptosis in iPS-differentiated retinal tissue .
  • Methods of Application: The specific methods of application in this context are not detailed in the available resources .
  • Results: The results of these trials are not yet available .

Potential Use in Clinical Trials by Otsuka Pharmaceutical

  • Scientific Field: Clinical Research
  • Application Summary: Japan’s Otsuka Pharmaceutical is conducting trials with a compound similar to BAM15, known as OPC-163493 .
  • Methods of Application: The specific methods of application in these trials are not detailed in the available resources .
  • Results: The results of these trials are not yet available .

properties

IUPAC Name

5-N,6-N-bis(2-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N6O/c17-9-5-1-3-7-11(9)19-13-14(20-12-8-4-2-6-10(12)18)22-16-15(21-13)23-25-24-16/h1-8H,(H,19,21,23)(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGJBRZAJRPPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Reactant of Route 2
Reactant of Route 2
N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Reactant of Route 3
Reactant of Route 3
N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Reactant of Route 4
N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Reactant of Route 5
Reactant of Route 5
N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Reactant of Route 6
Reactant of Route 6
N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Citations

For This Compound
47
Citations
ERM Zunica, CL Axelrod, E Cho… - Cancer & …, 2021 - cancerandmetabolism …
Enhanced metabolic plasticity and diversification of energy production is a hallmark of highly proliferative breast cancers. This contributes to poor pharmacotherapy efficacy, recurrence, …
RA Donnell, JE Carré, C Affourtit - Biochemistry and Biophysics Reports, 2022 - Elsevier
Skeletal muscle takes up glucose in an insulin-sensitive manner and is thus important for the maintenance of blood glucose homeostasis. Insulin resistance during development of type …
Number of citations: 2 www.sciencedirect.com
AM Firsov, LB Popova, LS Khailova, PA Nazarov… - …, 2021 - Elsevier
Small molecules capable of uncoupling respiration and ATP synthesis in mitochondria are protective towards various cell malfunctions. Recently (2-fluorophenyl){6-[(2-fluorophenyl)…
Number of citations: 18 www.sciencedirect.com
MS Wegner, N Schömel, EM Olzomer… - Cellular and Molecular …, 2021 - Springer
Hepatocellular carcinoma (HCC) is one of the most difficult cancer types to treat. Liver cancer is often diagnosed at late stages and therapeutic treatment is frequently accompanied by …
Number of citations: 5 link.springer.com
IR Iaubasarova, LS Khailova, PA Nazarov… - Biochemistry …, 2020 - Springer
Appending lipophilic cations to small molecules has been widely used to produce mitochondria-targeted compounds with specific activities. In this work, we obtained a series of …
Number of citations: 7 link.springer.com
W Jing, M Jiang, X Fu, J Yang, L Chen, F Leng… - International Journal of …, 2022 - Elsevier
Nonalcoholic fatty liver disease (NAFLD) is a chronic metabolic liver disease closely related to obesity, which has become a global health problem. However, current pharmacological …
Number of citations: 2 www.sciencedirect.com
F Deng, M Yan, Y Liu, R Wang, H He, A Chen, J Wang… - Biomaterials, 2022 - Elsevier
Mitochondrial uncouplers are capable of maximizing cell respiration to induce local hypoxia, which provides a promising target for bioreductive therapy. In this work, we develop a metal-…
Number of citations: 4 www.sciencedirect.com
S Raghavan, V Kundumani-Sridharan… - American Journal of …, 2022 - atsjournals.org
Administration of high concentrations of oxygen (hyperoxia) is one of few available options to treat acute hypoxemia-related respiratory failure, as seen in the current coronavirus …
Number of citations: 7 www.atsjournals.org
N Schömel, L Gruber, SJ Alexopoulos, S Trautmann… - Scientific reports, 2020 - nature.com
The only enzyme in the glycosphingolipid (GSL) metabolic pathway, which produces glucosylceramide (GlcCer) de novo is UDP-glucose ceramide glucosyltransferase (UGCG). UGCG …
Number of citations: 38 www.nature.com
IR Iaubasarova, LS Khailova, AM Firsov… - PLoS …, 2020 - journals.plos.org
The synthesis of a mitochondria-targeted derivative of the classical mitochondrial uncoupler carbonyl cyanide-m-chlorophenylhydrazone (CCCP) by alkoxy substitution of CCCP with n-…
Number of citations: 13 journals.plos.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.